molecular formula C8H18ClN3O B1492702 1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride CAS No. 2098093-26-4

1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride

Cat. No. B1492702
CAS RN: 2098093-26-4
M. Wt: 207.7 g/mol
InChI Key: KUOLSQXXRXLVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride, also known as Aztreonam, is a synthetic amino acid derivative that has been used for a variety of medical and scientific applications. Aztreonam is a monobactam, a type of antibiotic that is effective against certain Gram-negative bacteria. It is used to treat infections caused by certain bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. Aztreonam is also used to treat bronchitis, pneumonia, and urinary tract infections.

Scientific Research Applications

Chemistry: Synthesis and Reactivity

The compound “1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride” is utilized in synthetic chemistry for its unique reactivity patterns. The presence of the tert-butyl group can influence steric effects and electronic properties, making it a valuable moiety for creating complex molecules. It’s often used in the synthesis of pharmaceuticals and agrochemicals due to its ability to introduce bulkiness and modify reactivity .

Biology: Biosynthetic Pathways

In biological research, this compound’s tert-butyl group plays a role in studying biosynthetic pathways. Its bulky nature can mimic certain biological molecules, helping to elucidate the mechanisms of enzyme-catalyzed reactions and the synthesis of natural products .

Medicine: Drug Development

“1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride” has potential applications in medicine, particularly in drug development. Its structure can be a key intermediate in the synthesis of novel therapeutic agents, especially those targeting neurological disorders where azetidine-based compounds have shown promise .

Pharmacology: Drug Delivery Systems

In pharmacology, the compound is explored for its use in drug delivery systems. The tert-butyl group can enhance the lipophilicity of a drug, potentially improving its absorption and distribution properties. This can lead to more effective drug formulations with better bioavailability .

Biotechnology: Biocatalysis

The compound is also significant in biotechnological applications, such as biocatalysis. The tert-butyl group’s unique reactivity can be exploited in enzymatic reactions to produce chiral molecules, which are important in the creation of bioactive compounds .

Materials Science: Polymer Research

In materials science, “1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride” can be used in polymer research. Its incorporation into polymers can alter physical properties like melting point and rigidity, which is crucial for developing new materials with specific characteristics .

Environmental Science: Pollutant Degradation

Lastly, in environmental science, the compound’s tert-butyl group can be studied for its role in the degradation of pollutants. Understanding how such groups behave in biodegradation pathways can lead to the development of better methods for environmental cleanup .

Mechanism of Action

properties

IUPAC Name

1-(azetidin-3-yl)-3-tert-butylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-8(2,3)11-7(12)10-6-4-9-5-6;/h6,9H,4-5H2,1-3H3,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOLSQXXRXLVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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